1-Amino-1-(3-methylthiophenyl)acetone
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Overview
Description
1-Amino-1-(3-methylthiophenyl)acetone is an organic compound with the molecular formula C10H13NOS It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-methylthiophenyl)acetone typically involves the reaction of 3-methylthiophenylacetone with ammonia or an amine under specific conditions. One common method is the reductive amination of 3-methylthiophenylacetone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-methylthiophenyl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-1-(3-methylthiophenyl)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-methylthiophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the 3-methylthiophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-phenylacetone: Lacks the methylthio group, making it less hydrophobic.
1-Amino-1-(4-methylthiophenyl)acetone: The methylthio group is in a different position, affecting its reactivity and interactions.
1-Amino-1-(3-chlorophenyl)acetone: Contains a chlorine atom instead of a methylthio group, altering its chemical properties.
Uniqueness
1-Amino-1-(3-methylthiophenyl)acetone is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and can influence its interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-amino-1-(3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,11H2,1-2H3 |
InChI Key |
VKKUJNVODXDEER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)SC)N |
Origin of Product |
United States |
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